molecular formula C31H38N2O7 B1676064 Manumycin A CAS No. 52665-74-4

Manumycin A

Cat. No. B1676064
CAS RN: 52665-74-4
M. Wt: 550.6 g/mol
InChI Key: TWWQHCKLTXDWBD-MVTGTTCWSA-N
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Description

Manumycin A is a natural monomeric epoxyquinoid . It is derived from Streptomyces parvulus and has been used to inhibit IκB kinase (IKK)b−nuclear κ-B essential modulator (NEMO) interaction . It exhibits anti-tumor properties by inhibiting farnesylation of oncogenic Ras .


Synthesis Analysis

Manumycin A is a member of the manumycin family of polyketides . These polyketides bear multiple potentially reactive sites . The manumycin family of polyketides target C374 of the putative E3 ligase UBR7 in breast cancer cells .


Molecular Structure Analysis

The molecular formula of Manumycin A is C31H38N2O7 . It has a molecular weight of 550.64 . The stereochemistry at C-5 and C-6 of Manumycin A was determined as (5R, 6S) and at C-4 was assigned as (4R) .


Physical And Chemical Properties Analysis

Manumycin A is a powder that is soluble in DMSO . It should be stored at -20°C in a dry, sealed environment .

Scientific Research Applications

Anticancer Effects and Mechanisms

Endoplasmic Reticulum Stress-Mediated Cell Death : Manumycin A, produced by a new Streptomyces strain, induces cell apoptosis in human oral squamous cell carcinoma (OSCC) through endoplasmic reticulum stress-mediated pathways. It reduces cell growth and Sp1 protein levels in OSCC cell lines, leading to the downregulation of Sp1 downstream target genes and triggering apoptotic cell death through mitochondrial pathways (Jung-Jae Cho et al., 2015).

Inhibition of Thioredoxin Reductase-1 : Manumycin A also acts as a potent inhibitor of mammalian cytosolic thioredoxin reductase 1 (TrxR-1), a critical enzyme for cellular redox balance. Its inhibitory effect is due to a covalent interaction, contributing to its anticancer properties (Anupama Tuladhar & K. Rein, 2018).

Targeting Protein Phosphatase 1α : Research has identified Manumycin-A as a natural tumoricide that targets protein phosphatase 1α (PP1α) and reduces hydrogen peroxide to induce apoptosis in lymphoma cells, suggesting a unique mechanism of action in tumoricidal activity (G. Carey, S. Roy, & H. Daino, 2015).

Molecular Mechanisms and Applications

Modulation of Heat Shock Protein Response : Inhibition of the Heat Shock Protein A (HSPA) family potentiates the anticancer effects of Manumycin A. This suggests that targeting HSPA-mediated adaptive mechanisms may improve anticancer strategies (D. Sojka et al., 2021).

Inhibition of Farnesyltransferase : Manumycin A's antitumor effect on colorectal cancer cells involves increasing the reactive oxygen species production and blocking the PI3K-AKT pathway, showcasing its potential for diverse cancer treatment applications (Jingyu Zhang et al., 2016).

Safety And Hazards

Manumycin A should be handled with care to avoid dust formation and breathing in vapors, mist, or gas . It should not be allowed to enter drains . In case of contact with skin or eyes, it should be washed off with soap and plenty of water or flushed with water, respectively .

Future Directions

Manumycin A has been found to inhibit triple-negative breast cancer growth through LC3-mediated cytoplasmic vacuolation death . It also suppresses exosome biogenesis and secretion . These findings suggest that Manumycin A has potential for use as a therapeutic tool for cancer .

properties

IUPAC Name

(2E,4E,6R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19-,28-,29-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWQHCKLTXDWBD-MVTGTTCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)/C=C(\C)/C=C(\C)/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025744
Record name Manumycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manumycin A

CAS RN

52665-74-4
Record name Manumycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52665-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Manumycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052665744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manumycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANUMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIQ298X4XD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,880
Citations
M Bernier, YK Kwon, SK Pandey, TN Zhu… - Journal of Biological …, 2006 - ASBMB
… -κB activity, we examined the effect of manumycin A on cytokine-induced NF-κB activation. In this study, we show that manumycin A exhibits rapid and potent inhibition of TNFα-induced …
Number of citations: 59 www.jbc.org
L Alcaraz, G Macdonald, J Ragot, NJ Lewis, RJK Taylor - Tetrahedron, 1999 - Elsevier
… evidence that (+)-20 is the enantiomer of natural Manumycin A. This study therefore indicates that the structure of naturally occurring Manumycin A should be revised to (-)-20. The …
Number of citations: 73 www.sciencedirect.com
J Egler, J Zierle, F Lang - Cellular Physiology and Biochemistry, 2016 - karger.com
… Manumycin A triggers apoptosis of tumor cells and is thus considered for the treatment of malignancy. The present study explored whether Manumycin A … whether Manumycin A induces …
Number of citations: 28 karger.com
PK Singha, S Pandeswara, MA Venkatachalam… - Cell death & …, 2013 - nature.com
… Here we report that manumycin A (Man A), an inhibitor of farnesyl protein transferase, reduces cancer cell viability through induction of non-apoptotic, non-autophagic cytoplasmic …
Number of citations: 76 www.nature.com
A Tuladhar, KS Rein - ACS medicinal chemistry letters, 2018 - ACS Publications
The anticancer effect of manumycin A (Man A) has been attributed to the inhibition of farnesyl transferase (FTase), an enzyme that is responsible for post-translational modification of …
Number of citations: 26 pubs.acs.org
C Arenz, M Thutewohl, O Block, H Waldmann… - …, 2001 - Wiley Online Library
… of manumycin A (Figure 2) indicating that there is a competition between manumycin A and … Our data also indicate that manumycin A is a more potent inhibitor than spiroepoxide 2 and …
A Hagemann, PK Altrogge, MCA Kehrenberg… - Frontiers in …, 2022 - frontiersin.org
… at the nanomolar level, we found that Manumycin A inhibits cell-free FTase in micromolar … main target of Manumycin A. According to our results, the ability of Manumycin A to inhibit the …
Number of citations: 1 www.frontiersin.org
M She, J Pan, L Sun, SC Yeung - Leukemia, 2005 - nature.com
… We evaluated the FTI manumycin A (manumycin) in two myeloid leukemia cell lines (U937 and HL-60). Manumycin induced nitric oxide production and apoptosis of the leukemia cells. …
Number of citations: 39 www.nature.com
M Sugita, H Sugita, M Kaneki - Arteriosclerosis, thrombosis, and …, 2007 - Am Heart Assoc
… of manumycin A are modest, 49 although manumycin A is a potent farnesyltransferase inhibitor. We found that manumycin A … the protective effects of manumycin A might be substantially …
Number of citations: 45 www.ahajournals.org
A Datta, H Kim, M Lal, L McGee, A Johnson… - Cancer letters, 2017 - Elsevier
… The present study provides evidence for the first time that Manumycin-A (MA) suppresses exosome biogenesis and secretion in CRPC cells via inhibition of Ras signaling pathway and …
Number of citations: 161 www.sciencedirect.com

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